

MORF-627: A Technical Overview of a Selective ανβ6 Integrin Inhibitor

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For Researchers, Scientists, and Drug Development Professionals

Abstract

MORF-627 is a potent and selective, orally bioavailable small molecule inhibitor of the integrin $\alpha\nu\beta6$. Developed by Morphic Therapeutic, it was investigated as a potential treatment for fibrotic diseases, such as idiopathic pulmonary fibrosis (IPF), by targeting the activation of transforming growth factor-beta (TGF- β). Despite demonstrating promising preclinical efficacy, the development of **MORF-627** was halted due to unforeseen oncogenic toxicity in a preclinical safety study. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, mechanism of action, in vitro and in vivo pharmacology, and the critical toxicological findings that led to the discontinuation of its development.

Chemical Structure and Properties

MORF-627 is a zwitterionic molecule designed for high affinity and selectivity to the bent-closed conformation of the $\alpha\nu\beta6$ integrin.[1]



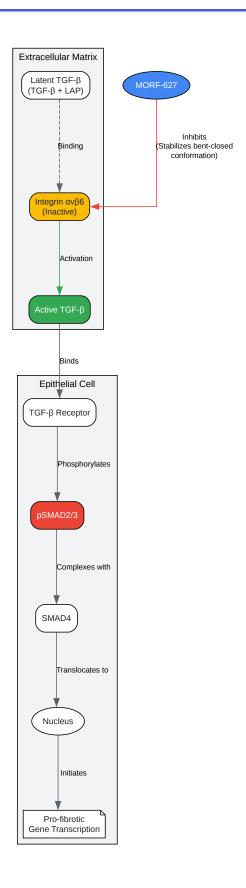
Identifier	Value
IUPAC Name	(2S)-2-[4-[(4R)-4-(spiro[2.5]octan-6-yl)oxymethyl-1-piperidyl]-2-fluoro-phenyl]-2-[3-(5,6,7,8-tetrahydro-1,8-naphthyridin-2-yl)propoxymethyl]acetic acid
CAS Number	2412688-16-3
SMILES	FC1=CC=C([C@@H]2OCC3(CC3)CC2)C(INVALID-LINKN4CINVALID-LINKCC4)=C1
Molecular Formula	C31H40FN3O4
Molecular Weight	537.67 g/mol

Mechanism of Action: Targeting the TGF-β Pathway

MORF-627 is a highly selective inhibitor of the integrin $\alpha\nu\beta6$, a transmembrane receptor primarily expressed on epithelial cells.[2] Integrin $\alpha\nu\beta6$ plays a crucial role in the activation of latent TGF- β , a key cytokine in the pathogenesis of fibrosis.[3] By binding to and stabilizing the inactive, bent-closed conformation of $\alpha\nu\beta6$, **MORF-627** allosterically prevents the integrin from binding to the RGD motif on the latency-associated peptide (LAP) of TGF- β .[1] This inhibition blocks the release of active TGF- β , thereby attenuating downstream pro-fibrotic signaling pathways, including the phosphorylation of SMAD2/3.[2]

Signaling Pathway Diagram





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Caption: MORF-627 inhibits the activation of TGF- β by stabilizing the inactive conformation of integrin $\alpha\nu\beta6$.

In Vitro Pharmacology

MORF-627 has demonstrated high potency and selectivity for integrin $\alpha\nu\beta6$ in a variety of in vitro assays.

Assay	Description	IC50 (nM)
Human Serum Ligand Binding Assay	Measures the ability of MORF-627 to displace a natural ligand from integrin ανβ6 in the presence of human serum.	9.2[2]
ανβ6-mediated TGF-β1 Activation Assay	Quantifies the inhibition of the release of active TGF-β1 from its latent complex by cells expressing integrin ανβ6.	2.63[2]
SMAD2/3 Phosphorylation Assay	Determines the inhibition of the downstream signaling cascade of TGF-β by measuring the phosphorylation of SMAD2/3.	8.3[2]

Pharmacokinetics

MORF-627 was optimized for oral bioavailability and exhibited favorable pharmacokinetic properties across multiple species.[1][4]



Species	Route	Bioavailability (%)	Clearance (mL/min/kg)	Half-life (h)
Rat	Oral	Data not available	Data not available	Data not available
Dog	Oral	Data not available	Data not available	Data not available
Monkey	Oral	Good[1]	Data not available	Data not available

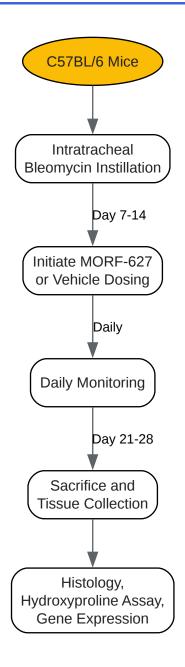
Note: Detailed quantitative pharmacokinetic data is not publicly available but is likely contained within the primary publication.[5]

In Vivo Efficacy

MORF-627 was evaluated in a bleomycin-induced mouse model of pulmonary fibrosis, a standard preclinical model for IPF.[2]

Experimental Workflow: Bleomycin-Induced Lung Fibrosis Model





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Caption: Workflow for evaluating the efficacy of MORF-627 in a mouse model of lung fibrosis.

MORF-627 demonstrated significant efficacy in ameliorating bleomycin-induced lung fibrosis in mice.[2]

Preclinical Toxicology and Discontinuation

The development of **MORF-627** was terminated due to the observation of urothelial tumors in a 28-day repeat-dose toxicology study in cynomolgus monkeys.[6][7]



Study Parameter	Details
Species	Cynomolgus Monkey
Duration	28 days
Dosing	Oral gavage, daily
Dose Groups	30, 60, and 180/120 mg/kg/day
Key Finding	Rapid induction of urinary bladder tumors in 2 of 6 animals at the highest dose.[6][7]
Plasma Exposure	Mean steady-state plasma Cmax levels on day 28 were 2.6–7.8 μM in the 30 and 120 mg/kg/day groups, respectively.[8]

The tumors were characterized as early-stage invasive urothelial carcinoma.[6][7] This finding was unexpected, as **MORF-627** was found to be non-genotoxic in in vitro assays.[8] The tumorigenesis is hypothesized to be an on-target effect of sustained $\alpha\nu\beta6$ inhibition, leading to dysregulation of TGF- β -mediated growth control in the bladder epithelium.[6][9]

Experimental Protocols In Vitro Assays

- Human Serum Ligand Binding Assay: The specific protocol is not detailed in the available literature but would typically involve incubating recombinant human ανβ6 integrin with a labeled ligand in the presence of varying concentrations of **MORF-627** and human serum, followed by quantification of bound ligand.
- ανβ6-mediated TGF-β1 Activation Assay: A co-culture system is typically used, where cells expressing ανβ6 are cultured with reporter cells that produce a measurable signal (e.g., luciferase) in response to active TGF-β. The assay measures the reduction in the reporter signal in the presence of MORF-627.
- SMAD2/3 Phosphorylation Assay: Cells are stimulated with TGF-β in the presence of varying concentrations of MORF-627. Cell lysates are then analyzed by Western blot or ELISA using antibodies specific for phosphorylated SMAD2/3.



In Vivo Efficacy Model

Bleomycin-Induced Lung Fibrosis: C57BL/6 mice are administered a single intratracheal dose of bleomycin. After the initial inflammatory phase (typically 7-14 days), mice are treated daily with oral doses of MORF-627 or vehicle. At the end of the study (typically 21-28 days), lungs are harvested for histological analysis (e.g., Ashcroft scoring of fibrosis), measurement of collagen content (hydroxyproline assay), and analysis of pro-fibrotic gene expression.[10]
 [11][12][13]

Preclinical Toxicology Study

28-Day Monkey Oral Toxicity Study: Cynomolgus monkeys were administered MORF-627 daily via oral gavage for 28 days at doses of 30, 60, and 180/120 mg/kg/day (the high dose was lowered during the study).[8] A comprehensive set of clinical observations, blood chemistry, and hematology were monitored. At termination, a full necropsy and histopathological examination of all tissues were performed.

Conclusion

MORF-627 is a well-characterized, potent, and selective inhibitor of integrin $\alpha\nu\beta6$ that showed promise as an oral treatment for fibrotic diseases. Its development was halted due to a significant and unexpected preclinical safety finding of urinary bladder tumorigenesis in monkeys. This case serves as a critical reminder of the challenges in translating preclinical efficacy to clinical safety, particularly for targets involved in fundamental cellular processes like TGF- β signaling. Despite its discontinuation for therapeutic development, **MORF-627** remains a valuable tool compound for researchers studying the biology of integrin $\alpha\nu\beta6$ and its role in health and disease.[5]

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